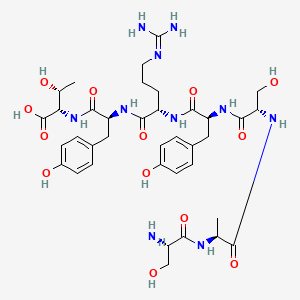
L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl- is a peptide composed of multiple amino acids, including L-threonine, L-serine, L-alanine, L-tyrosine, and L-arginine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the arginine residues may interact with negatively charged sites on proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl-: Contains a similar sequence but with variations in amino acid composition.
L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-alpha-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-alpha-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-alpha-aspartyl-L-threonyl-L-lysyl-L-arginyl-L-asparaginyl-L-lysyl-L-asparaginyl-L-asparaginyl-L-isoleucyl-L-alanine: A more complex peptide with additional amino acids.
Uniqueness
L-Threonine, L-seryl-L-alanyl-L-seryl-L-tyrosyl-L-arginyl-L-tyrosyl- is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This makes it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
164982-81-4 |
|---|---|
Fórmula molecular |
C37H54N10O13 |
Peso molecular |
846.9 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H54N10O13/c1-18(42-31(54)24(38)16-48)30(53)46-28(17-49)35(58)45-26(14-20-5-9-22(51)10-6-20)33(56)43-25(4-3-13-41-37(39)40)32(55)44-27(15-21-7-11-23(52)12-8-21)34(57)47-29(19(2)50)36(59)60/h5-12,18-19,24-29,48-52H,3-4,13-17,38H2,1-2H3,(H,42,54)(H,43,56)(H,44,55)(H,45,58)(H,46,53)(H,47,57)(H,59,60)(H4,39,40,41)/t18-,19+,24-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
XKCPSXCCTCHUBM-OVRZUFEKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



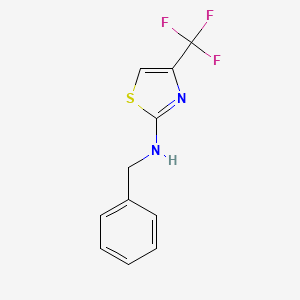
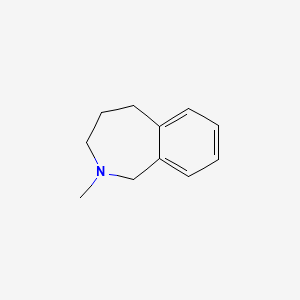
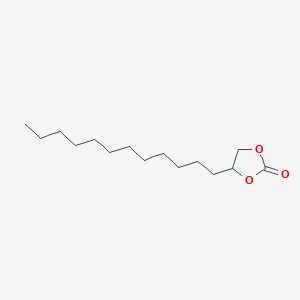
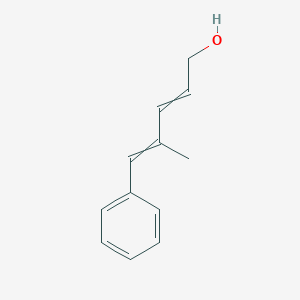
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
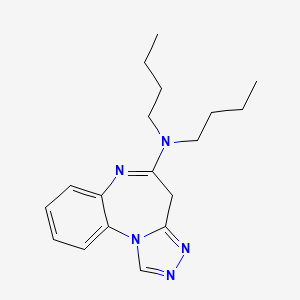

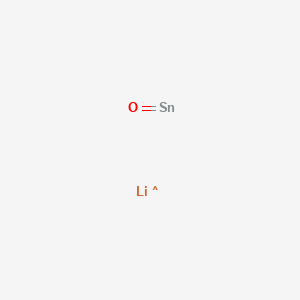
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
